Tigecycline

描述

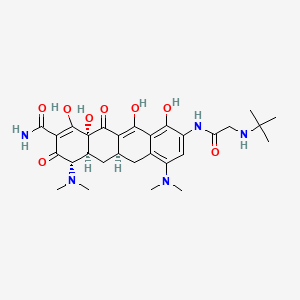

Tigecycline is a glycylcycline antibiotic that belongs to the tetracycline class of antibiotics. It was developed to combat the growing issue of antibiotic resistance in bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and Escherichia coli. This compound is administered intravenously and is used to treat a variety of bacterial infections, including complicated skin and structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia .

准备方法

合成路线及反应条件: 替加环素的合成涉及多个步骤,从米诺环素开始。其中一种方法包括将 9-氨基米诺环素环状元素盐酸盐溶解在 N-甲基-2-吡咯烷酮中,冷却溶液,然后加入活性三嗪酯。 反应在受控温度下进行,然后结晶得到粗产品 .

工业生产方法: 替加环素的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及对反应条件的精确控制,以确保高收率和纯度。 最终产品通常以冻干粉的形式获得,用于静脉注射 .

化学反应分析

反应类型: 替加环素会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是它与单加氧酶 Tet(X4) 的相互作用,该酶会羟化替加环素,导致某些细菌菌株的耐药性 .

常见试剂和条件: 替加环素合成和反应中使用的常见试剂包括 N-甲基-2-吡咯烷酮、活性三嗪酯以及用于调节 pH 的各种酸和碱。 反应条件通常涉及受控温度和特定溶剂,以确保所需的化学转化 .

形成的主要产物: 替加环素反应形成的主要产物是羟基化的衍生物,这是单加氧酶 Tet(X4) 作用的结果。 这种修饰会导致细菌耐药性,使其成为一个重要的研究领域 .

科学研究应用

替加环素在科学研究中具有广泛的应用,特别是在化学、生物、医学和工业领域。在化学领域,它被用作模型化合物来研究抗生素耐药机制和新抗生素的开发。在生物学领域,替加环素用于研究细菌蛋白质合成以及抗生素对细菌细胞的影响。在医学领域,它是治疗多重耐药菌感染的重要药物。 在工业上,替加环素用于新抗菌剂的开发和测试 .

作用机制

替加环素通过抑制细菌的蛋白质合成发挥作用。它与 30S 核糖体亚基结合,阻止氨酰-tRNA 分子进入核糖体的 A 位点。这阻止了氨基酸残基掺入延伸的肽链中,有效地停止了细菌蛋白质合成。 在米诺环素的 9 位添加甘氨酰胺部分使替加环素能够逃避常见的四环素耐药机制,例如外排泵和核糖体保护 .

相似化合物的比较

替加环素在四环素类抗生素中具有独特性,因为它具有广谱活性并能够克服常见的耐药机制。类似的化合物包括米诺环素、多西环素和四环素。与这些抗生素相比,替加环素具有更广的活性谱,对许多多重耐药病原体有效。 这使其成为治疗严重和复杂感染的有价值选择 .

类似化合物列表:- 米诺环素

- 多西环素

- 四环素

替加环素独特的结构修饰和广谱活性使其区别于这些类似化合物,使其成为对抗耐药菌的关键工具。

生物活性

Tigecycline, a glycylcycline antibiotic, is primarily used for treating various infections caused by multidrug-resistant bacteria. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative pathogens. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions as a bacteriostatic agent, inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which is crucial for bacterial growth and replication. Its binding affinity is approximately five times greater than that of traditional tetracyclines due to structural modifications, allowing it to overcome common resistance mechanisms such as efflux pumps and ribosomal protection .

Pharmacokinetics

This compound has unique pharmacokinetic properties that enhance its therapeutic effectiveness:

- Half-Life : The elimination half-life ranges from 27 to 42 hours, allowing for less frequent dosing .

- Tissue Penetration : It achieves high concentrations in various tissues compared to serum levels. For instance, the tissue-to-serum concentration ratio is significantly higher in the gall bladder (38-fold), lungs (8.6-fold), and bones (4.77-fold) .

| Tissue | Tissue-to-Serum Ratio |

|---|---|

| Gall Bladder | 38 |

| Lungs | 8.6 |

| Bone | 4.77 |

| Synovial Fluid | 0.58 |

| Skin | Higher after treatment |

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections:

- Complicated Intra-abdominal Infections : In a pooled analysis of two phase 3 trials involving 1,642 adults, this compound demonstrated clinical cure rates comparable to imipenem-cilastatin (86.1% vs. 86.2%) with similar safety profiles .

- Complicated Skin and Skin Structure Infections : this compound monotherapy showed efficacy comparable to vancomycin-aztreonam combination therapy (clinical response rates of 79.7% vs. 81.9%) with similar adverse event profiles .

- Community-Acquired Pneumonia : A phase 2 trial indicated a higher clinical response rate with this compound compared to imipenem/cilastatin (85% vs. 75%) without new safety concerns .

Safety Profile

While generally well-tolerated, this compound is associated with certain adverse effects:

- Gastrointestinal Events : Nausea (24.4%), vomiting (19.2%), and diarrhea (13.8%) are the most commonly reported side effects .

- Drug-Induced Liver Injury (DILI) : A study reported a DILI incidence of 5.7%, with varying patterns of liver injury observed among patients . Recovery rates differed based on the type of DILI:

| DILI Pattern | Recovery Rate (%) |

|---|---|

| Hepatocellular | 70 |

| Mixed | 50 |

| Cholestatic | 41.5 |

Case Studies

- Case Study on Complicated Urinary Tract Infections : A study involving multiple cases reported a clinical cure rate of 77.42% for patients treated with this compound for complicated urinary tract infections (cUTI) despite some recurrence rates observed .

- Real-World Data : An observational study highlighted that prolonged duration and high doses were significant risk factors for DILI associated with this compound treatment, emphasizing the need for careful monitoring during extended therapies .

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048581 | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange powder or cake | |

CAS No. |

220620-09-7 | |

| Record name | Tigecycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。